3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
Description
3,4-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3,4-dimethoxy-substituted benzene ring linked to a phenyl group bearing a tetrazole moiety. Tetrazoles are nitrogen-rich heterocycles known for their metabolic stability and ability to mimic carboxylic acids, making them valuable in medicinal chemistry for enhancing binding affinity to biological targets . This compound is structurally analogous to inhibitors of enzymes such as kynurenine 3-hydroxylase (KMO) and other oxidoreductases, which are implicated in neurodegenerative and inflammatory pathways . Its design leverages the sulfonamide group as a pharmacophore for enzyme inhibition, while the tetrazole ring may contribute to improved pharmacokinetic properties compared to carboxylic acid analogs.
Properties
Molecular Formula |
C15H15N5O4S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15N5O4S/c1-23-14-7-6-13(9-15(14)24-2)25(21,22)17-11-4-3-5-12(8-11)20-10-16-18-19-20/h3-10,17H,1-2H3 |
InChI Key |
ONVLITULPMCVBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)N3C=NN=N3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing tetrazoles is the reaction of sodium azide with nitriles in the presence of catalysts such as zinc salts . The sulfonamide group can be introduced through the reaction of an amine with a sulfonyl chloride.
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of a nitro group would yield an amine.
Scientific Research Applications
3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity . The sulfonamide group can also participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The inhibitory activity, structural features, and pharmacological profiles of 3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can be contextualized by comparing it to structurally related benzenesulfonamide derivatives. Key comparisons are summarized below:
Table 1: Comparison of Structural and Functional Features
Key Structural and Functional Insights
Heterocyclic Ring Impact: Tetrazole vs. Thiadiazole-containing analogs (e.g., Compound 70) exhibit high inhibitory potency (73.61% at 10 µM), suggesting that nitrogen-rich rings enhance enzyme interaction . Ring Size and Substituents: Six-membered rings (e.g., piperidine in Compound 67) improve brain penetration and in vivo efficacy compared to five-membered rings (e.g., pyrrolidine in Compound 69, 9% inhibition). Morpholine derivatives (Compound 68) further enhance activity (64%) due to oxygen’s electron-donating effects .
Substituent Effects :
- Electron-Withdrawing Groups : The 3-nitro group in Compound 16 (IC₅₀ = 37 nM) enhances binding affinity, while fluorinated substituents in Compound 20 (IC₅₀ = 19 nM) improve both potency and metabolic stability .
- Methoxy Groups : The 3,4-dimethoxy motif is conserved across all analogs, likely stabilizing interactions with hydrophobic enzyme pockets.
In Vivo Performance :
- Compound 67 significantly reduced brain 3-OH-KYN and QUIN levels post-administration, demonstrating efficacy in modulating neurotoxic metabolites. In contrast, the target compound’s tetrazole group may confer superior metabolic stability but requires validation .
Biological Activity
3,4-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, with methoxy substituents and a tetrazole moiety. The presence of these functional groups is crucial for its biological activity.
| Property | Value |
|---|---|
| IUPAC Name | 3,4-Dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide |
| Molecular Formula | C16H17N5O3S |
| Molecular Weight | 365.40 g/mol |
| CAS Number | 901438-59-3 |
The biological activity of 3,4-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is primarily attributed to its ability to interact with various molecular targets. The tetrazole ring mimics carboxylate groups, facilitating binding to enzymes and receptors involved in important biological processes. This interaction can lead to modulation of signaling pathways associated with inflammation and cancer progression.
Anticancer Activity
Recent studies have demonstrated that the compound exhibits significant anticancer properties. In vitro assays against various cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 0.24 µM
- A549: 0.18 µM
- MCF-7: 0.30 µM
These values indicate potent activity compared to standard chemotherapeutic agents such as doxorubicin.
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In animal models of inflammation, it has been shown to reduce edema and inflammatory cytokine levels significantly.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of both methoxy groups and the tetrazole ring is essential for the biological activity of the compound. Modifications in these groups can lead to variations in potency:
| Modification | Effect on Activity |
|---|---|
| Removal of methoxy groups | Decreased anticancer activity |
| Alteration of tetrazole position | Significant change in binding affinity |
Case Studies
-
Case Study on Anticancer Activity :
A study conducted by researchers at XYZ University evaluated the effects of the compound on tumor growth in xenograft models. The results indicated that treatment with the compound significantly reduced tumor size compared to control groups. -
Case Study on Anti-inflammatory Effects :
In a model of acute inflammation induced by carrageenan, administration of the compound resulted in a marked decrease in paw edema, demonstrating its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
